molecular formula C19H19N5O8S B2646799 1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 860612-04-0

1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid

Cat. No.: B2646799
CAS No.: 860612-04-0
M. Wt: 477.45
InChI Key: HAPGIASVKDQJKV-UDWIEESQSA-N
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Description

1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid is a complex organic compound featuring a nitro group, a sulfonyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves multiple steps. One common method includes the condensation of 3-nitrobenzaldehyde with hydrazine derivatives to form the hydrazone intermediate. This intermediate is then reacted with sulfonyl chloride and piperidinecarboxylic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Condensation: The hydrazone moiety can undergo condensation reactions with aldehydes or ketones to form new hydrazone derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and hydrazone moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other hydrazone derivatives and sulfonyl-containing molecules. Compared to these, 1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include:

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share structural similarities but differ in their specific functional groups and resulting properties.

Properties

IUPAC Name

1-[3-nitro-4-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]phenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O8S/c25-19(26)14-6-8-22(9-7-14)33(31,32)16-4-5-17(18(11-16)24(29)30)21-20-12-13-2-1-3-15(10-13)23(27)28/h1-5,10-12,14,21H,6-9H2,(H,25,26)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPGIASVKDQJKV-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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